molecular formula C8H9N3O2 B1354433 Benzene, 4-azido-1,2-dimethoxy- CAS No. 87587-62-0

Benzene, 4-azido-1,2-dimethoxy-

Cat. No. B1354433
CAS RN: 87587-62-0
M. Wt: 179.18 g/mol
InChI Key: AYAUGIRPNJJDLZ-UHFFFAOYSA-N
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Description

“Benzene, 4-azido-1,2-dimethoxy-”, also known as BAM, is a chemical compound with a molecular formula of C9H11N3O21. It is a crystalline solid that is sparingly soluble in water but very soluble in most organic solvents1.



Synthesis Analysis

The synthesis of “Benzene, 4-azido-1,2-dimethoxy-” could not be found in the available resources. However, the synthesis of polysubstituted benzenes, which could be related, involves electrophilic substitution reactions2. The order of reactions and the choice of reagents are critical for the successful synthesis of substituted aromatic rings2.



Molecular Structure Analysis

The molecular structure of “Benzene, 4-azido-1,2-dimethoxy-” could not be found in the available resources. However, the molecular formula is C9H11N3O21.



Chemical Reactions Analysis

The specific chemical reactions of “Benzene, 4-azido-1,2-dimethoxy-” could not be found in the available resources. However, substituted benzene compounds undergo electrophilic substitution reactions3. The reactivity of the compound can be influenced by the substituents on the benzene ring3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzene, 4-azido-1,2-dimethoxy-” could not be found in the available resources. However, it is known to be a crystalline solid that is sparingly soluble in water but very soluble in most organic solvents1.


Scientific Research Applications

Evaluation of Anti-tumor Potential

A novel compound, 1-[2-{3-(2-Chloroethyl)-3-nitrosoureido}ethyl]-3,4-dimethoxy-benzene (Compound 1) , was synthesized to explore its potential as an anti-tumor agent. This compound, derived from 3,4-dimethoxy-phenethylamine, showed promising cytotoxicity in human tumor cell lines, exceeding the effects of hydroxyurea and matching those of BCNU, a standard in cancer treatment. In vivo studies on murine tumor models demonstrated significant tumor regression, with enhanced effects when used in conjunction with dopamine hydrochloride. The compound's toxicity profile was favorable, showing temporary suppression in bone marrow cellularity that normalized with time, and no significant cardio or nephrotoxicity was observed (Mukherjee, Dutta, & Sanyal, 2007).

Role in Benzene Toxicity Mechanisms

Another study focused on the effects of 1,4-benzoquinone , a major toxic metabolite of benzene, on cellular mechanisms. The research highlighted how oxidative stress induced by 1,4-benzoquinone could lead to the hypomethylation of STAT3, a factor involved in the toxicity of benzene. This study provides insights into the molecular pathways affected by benzene and its metabolites, contributing to the understanding of benzene-induced hematotoxicity and carcinogenicity (Yang, Bai, Chen, & Gao, 2015).

Synthesis and Applications in Supramolecular Chemistry

The high-yield synthesis of E,E-2,5-Dimethoxy-1,4-bis[2-(4-ethylcarboxylatestyril)]benzene through the Heck reaction was reported, yielding a product with high trans specificity. This compound is of interest for its potential applications in creating metal-organic frameworks and other supramolecular structures, highlighting its relevance in materials science and organic synthesis (Alzate, Hinestroza, & Sierra, 2013).

Safety And Hazards

Future Directions

The future directions of “Benzene, 4-azido-1,2-dimethoxy-” could not be found in the available resources. However, it is a complex organic compound used in scientific experiments, with a wide range of applications in various fields of research and industry1.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific resources or consult with a chemistry professional.


properties

IUPAC Name

4-azido-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-12-7-4-3-6(10-11-9)5-8(7)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAUGIRPNJJDLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=[N+]=[N-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476257
Record name Benzene, 4-azido-1,2-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azido-1,2-dimethoxybenzene

CAS RN

87587-62-0
Record name Benzene, 4-azido-1,2-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-azido-1,2-dimethoxybenzene
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